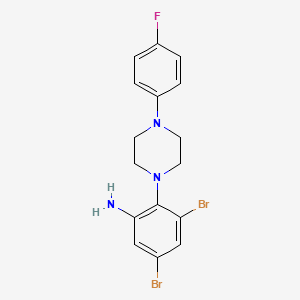
3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an aniline moiety with dibromo substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline typically involves multiple steps. One common method involves the reaction of 3,5-dibromoaniline with 4-(4-fluorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group play crucial roles in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analogue with similar structural features but lacking the dibromoaniline moiety.
3,5-Dibromoaniline: Another related compound that shares the dibromoaniline structure but lacks the piperazine ring.
Uniqueness
3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline is unique due to the combination of the dibromoaniline and fluorophenylpiperazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogues .
Eigenschaften
Molekularformel |
C16H16Br2FN3 |
|---|---|
Molekulargewicht |
429.12 g/mol |
IUPAC-Name |
3,5-dibromo-2-[4-(4-fluorophenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H16Br2FN3/c17-11-9-14(18)16(15(20)10-11)22-7-5-21(6-8-22)13-3-1-12(19)2-4-13/h1-4,9-10H,5-8,20H2 |
InChI-Schlüssel |
ZIYVYKXXLPOMEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid](/img/structure/B13006768.png)
![tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride](/img/structure/B13006780.png)
![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
![tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13006786.png)
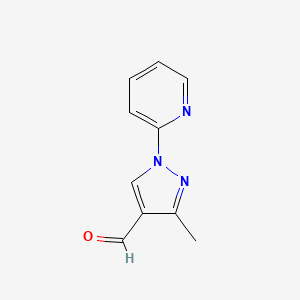
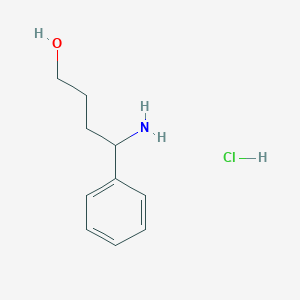

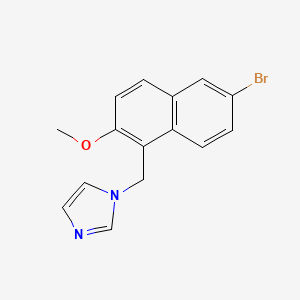
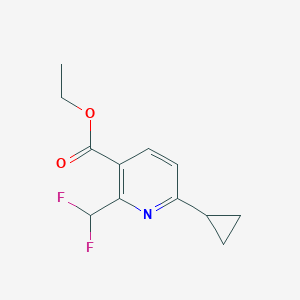

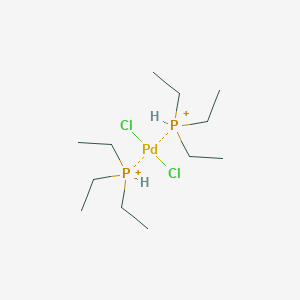
![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
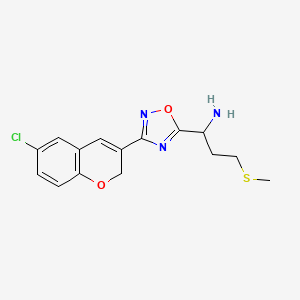
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
